Cas no 1103844-53-6 (2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)-)

2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)-
-
- インチ: 1S/C17H18N2O/c1-12-6-2-4-8-14(12)19-17(20)16-11-10-13-7-3-5-9-15(13)18-16/h2-9,16,18H,10-11H2,1H3,(H,19,20)
- InChIKey: DAYVYCUSFZCEHA-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)CCC1C(NC1=CC=CC=C1C)=O
2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324156-50mg |
n-(2-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
1103844-53-6 | 95% | 50mg |
¥1497.00 | 2024-08-09 | |
Enamine | EN300-64530-2.5g |
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
1103844-53-6 | 95.0% | 2.5g |
$614.0 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324156-100mg |
n-(2-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
1103844-53-6 | 95% | 100mg |
¥1937.00 | 2024-08-09 | |
Chemenu | CM411244-500mg |
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
1103844-53-6 | 95%+ | 500mg |
$282 | 2023-11-25 | |
Aaron | AR01A9YO-500mg |
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
1103844-53-6 | 95% | 500mg |
$325.00 | 2025-02-10 | |
A2B Chem LLC | AV57988-2.5g |
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
1103844-53-6 | 95% | 2.5g |
$682.00 | 2024-04-20 | |
Aaron | AR01A9YO-250mg |
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
1103844-53-6 | 95% | 250mg |
$185.00 | 2025-02-10 | |
Aaron | AR01A9YO-2.5g |
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
1103844-53-6 | 95% | 2.5g |
$870.00 | 2025-02-10 | |
1PlusChem | 1P01A9QC-250mg |
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
1103844-53-6 | 95% | 250mg |
$200.00 | 2023-12-26 | |
1PlusChem | 1P01A9QC-1g |
N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
1103844-53-6 | 95% | 1g |
$450.00 | 2023-12-26 |
2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)- 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)-に関する追加情報
Recent Advances in the Study of 2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)- (CAS: 1103844-53-6)
The compound 2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)- (CAS: 1103844-53-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its quinoline scaffold and tetrahydro substitution, has been explored for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have focused on its synthesis, structural optimization, and pharmacological evaluation, shedding light on its mechanism of action and therapeutic potential.
One of the key areas of investigation has been the compound's role as a modulator of specific biological targets. Research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy in inhibiting certain kinases involved in inflammatory pathways. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its target proteins. The results demonstrated a high affinity and selectivity, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.
Further studies have explored the pharmacokinetic properties of 2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)-. A recent preclinical investigation reported in European Journal of Pharmaceutical Sciences (2024) evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles. The findings indicated favorable oral bioavailability and metabolic stability, which are critical parameters for its progression into clinical trials. Additionally, the compound exhibited a low toxicity profile in animal models, further supporting its potential as a therapeutic candidate.
In the context of synthetic chemistry, advancements have been made in the efficient production of this compound. A study in Organic Process Research & Development (2023) described a scalable and cost-effective synthetic route, which could facilitate its large-scale production for further research and development. The optimized protocol reduced the number of synthetic steps and improved overall yield, addressing previous challenges associated with its synthesis.
Looking ahead, ongoing research is focused on expanding the therapeutic applications of 2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)-. Preliminary data from collaborative efforts between academic and industrial researchers suggest its potential in oncology, particularly in targeting specific cancer cell lines. These findings, though still in early stages, underscore the versatility of this compound and its promise as a multifaceted therapeutic agent.
In conclusion, the recent studies on 2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)- (CAS: 1103844-53-6) highlight its significant potential in drug discovery and development. Its demonstrated biological activity, favorable pharmacokinetic properties, and improved synthetic accessibility position it as a promising candidate for further investigation. Future research will likely focus on clinical translation and exploring its efficacy in diverse therapeutic areas.
1103844-53-6 (2-Quinolinecarboxamide, 1,2,3,4-tetrahydro-N-(2-methylphenyl)-) 関連製品
- 2228746-42-5(3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid)
- 853903-20-5(8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)-2H-chromene-3-carboxamide)
- 1391449-83-4((S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride)
- 2680842-77-5(4-{(tert-butoxy)carbonylamino}-7-methylpyrazolo1,5-a1,3,5triazine-8-carboxylic acid)
- 1340506-53-7(4-Fluoro-3-methylphenyl-(3-thienyl)methanol)
- 1894288-02-8(2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol)
- 86088-36-0(2-(3-phenylpropyl)oxirane)
- 2229689-44-3(3-(3-hydroxyprop-1-en-1-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 808737-30-6(2H-1,4-Diazepin-2-one,3-ethylhexahydro-)
- 1029432-35-6((S)-Tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate)
